Azido-PEG9-azide

PROTAC Bioconjugation Click Chemistry

Azido-PEG9-azide (CAS 1171122-72-7) is a homobifunctional polyethylene glycol (PEG) derivative featuring terminal azide groups at both ends of a precisely defined 9-unit PEG spacer. Its molecular formula is C20H40N6O9, with a molecular weight of 508.57 g/mol and a typical commercial purity of ≥95% or higher (up to 99.72%).

Molecular Formula C20H40N6O9
Molecular Weight 508.6 g/mol
Cat. No. B11828815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG9-azide
Molecular FormulaC20H40N6O9
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2
InChIKeySWOJCRLGINETDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG9-azide: A Monodisperse 9-Unit Homobifunctional PEG Linker for Click Chemistry and Bioconjugation


Azido-PEG9-azide (CAS 1171122-72-7) is a homobifunctional polyethylene glycol (PEG) derivative featuring terminal azide groups at both ends of a precisely defined 9-unit PEG spacer . Its molecular formula is C20H40N6O9, with a molecular weight of 508.57 g/mol and a typical commercial purity of ≥95% or higher (up to 99.72%) . The compound belongs to the class of monodisperse, click chemistry-ready linkers widely employed in bioconjugation, PROTAC synthesis, antibody-drug conjugate (ADC) development, and materials science [1]. The nine ethylene oxide units confer high aqueous solubility, flexibility, and biocompatibility, while the terminal azides enable selective and efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions [1]. This linker is specifically valued for providing an intermediate spacer length that balances reduced steric hindrance for large biomolecule coupling with maintained structural definition and synthetic tractability [2].

Why Azido-PEG9-azide Cannot Be Directly Replaced by Shorter or Longer PEG-Azide Homologs


Azido-PEGn-azide linkers are not interchangeable commodities; the number of ethylene glycol repeat units (n) directly dictates key physicochemical and performance parameters, including hydrophilicity, molecular flexibility, spatial reach, and pharmacokinetic behavior in conjugates [1]. Substituting Azido-PEG9-azide (n=9) with a shorter analog like Azido-PEG4-azide (n=4) reduces the linker's end-to-end distance, increases hydrophobicity (higher XLogP3), and diminishes its capacity to alleviate steric hindrance between large biomolecules, potentially compromising conjugation efficiency and conjugate stability . Conversely, replacing it with a longer analog like Azido-PEG12-azide (n=12) increases molecular weight and flexibility but may introduce excessive conformational entropy or alter the pharmacokinetic profile of the resulting bioconjugate, potentially impacting tissue distribution and clearance [1]. The 9-unit spacer of Azido-PEG9-azide occupies a critical middle ground, offering an empirically validated balance of solubility, flexibility, and spatial control that is essential for reproducible results in applications ranging from PROTAC ternary complex formation to ADC payload conjugation . Generic substitution without accounting for these quantifiable differences can lead to failed conjugations, altered bioactivity, and irreproducible research outcomes .

Quantitative Differentiation of Azido-PEG9-azide Versus Shorter and Longer PEG-Azide Homologs


Enhanced Hydrophilicity Relative to Shorter PEG4 Linker

Azido-PEG9-azide exhibits significantly higher hydrophilicity compared to its shorter-chain analog, Azido-PEG4-azide. This is quantitatively reflected in a lower computed XLogP3 value of 0.7 for the PEG9 linker , versus 1.4 for the PEG4 linker . A lower XLogP3 value indicates greater aqueous solubility and reduced non-specific hydrophobic interactions, which is critical for maintaining biomolecule stability and activity in physiological buffers .

PROTAC Bioconjugation Click Chemistry

Increased Molecular Flexibility and Spatial Reach Compared to PEG4 Linker

The 9-unit PEG spacer in Azido-PEG9-azide provides substantially greater conformational flexibility than the 4-unit spacer in Azido-PEG4-azide. This is directly evidenced by a rotatable bond count of 30 for the PEG9 linker , compared to only 17 for the PEG4 linker . A higher rotatable bond count translates to a longer end-to-end distance and an increased capacity to adopt conformations that minimize steric clashes between conjugated biomolecules, a critical factor for efficient ternary complex formation in PROTACs or for linking bulky antibodies to cytotoxic payloads in ADCs [1].

PROTAC ADC Polymer Chemistry

Balanced Hydrophilicity Versus Longer PEG12 Linker to Avoid Excessive Flexibility

While longer PEG linkers offer increased solubility and reach, they can also introduce excessive conformational entropy that may negatively impact conjugate stability or pharmacokinetics. Azido-PEG9-azide maintains a favorable hydrophilic profile (XLogP3 = 0.7) without reaching the higher lipophilicity (XLogP = 1.806) and molecular weight (640.7 g/mol) of Azido-PEG12-azide . Furthermore, the 9-unit linker has 30 rotatable bonds compared to 39 for the PEG12 linker . This difference in flexibility can be critical; studies in related systems show that while longer PEG linkers enhance tumor accumulation in vivo, they can also alter biodistribution and clearance rates [1]. The PEG9 linker provides a middle ground, offering sufficient flexibility for efficient conjugation while minimizing the potential for unfavorable pharmacokinetic deviations observed with longer chains.

PROTAC Nanoparticle Drug Delivery

Increased Hydrogen Bond Acceptor Capacity Enhances Aqueous Solubility

The longer PEG9 chain incorporates a greater number of ether oxygen atoms, resulting in a higher hydrogen bond acceptor (HBA) count. Azido-PEG9-azide possesses an HBA count of 13 , whereas the shorter Azido-PEG4-azide has an HBA count of 8 . This increase in HBA sites directly contributes to the enhanced aqueous solubility of the PEG9 linker, as these oxygen atoms can form hydrogen bonds with water molecules [1]. Improved solubility facilitates higher-yielding bioconjugation reactions in aqueous buffers and simplifies the formulation of resulting conjugates.

Bioconjugation Solubility Formulation

Procurement-Driven Application Scenarios for Azido-PEG9-azide Based on Quantified Differentiation


PROTAC Linker for Balancing Ternary Complex Formation and Pharmacokinetics

In PROTAC development, linker length critically influences the formation of a stable ternary complex between the target protein, PROTAC molecule, and E3 ligase. Azido-PEG9-azide, with its 30 rotatable bonds, provides sufficient flexibility to accommodate diverse protein topologies without introducing the excessive conformational entropy associated with longer linkers like PEG12 (39 rotatable bonds) . Its intermediate hydrophilicity (XLogP3=0.7) improves aqueous solubility and conjugate stability compared to shorter, more hydrophobic PEG4 linkers (XLogP3=1.4) . This balance makes it a preferred starting point for PROTAC linker optimization, as it empirically aligns with reported ideal linker lengths and reduces the need for extensive screening of shorter or longer alternatives [1].

ADC Payload Conjugation Requiring High Water Solubility and Minimal Aggregation

Antibody-drug conjugates (ADCs) often employ hydrophobic cytotoxic payloads. Conjugation via a hydrophilic PEG linker is essential to maintain overall ADC solubility and prevent aggregation, which can lead to poor pharmacokinetics and immunogenicity. Azido-PEG9-azide, with a hydrogen bond acceptor count of 13 and XLogP3 of 0.7, offers superior aqueous solubility compared to the PEG4 linker (HBA=8, XLogP3=1.4) . This enhanced hydrophilicity is critical for achieving high drug-to-antibody ratios (DAR) and stable, non-aggregating ADC formulations in physiological buffers .

Nanoparticle Surface Functionalization for Improved Colloidal Stability and Targeting

Functionalizing nanoparticle surfaces with PEG linkers is a standard method to impart 'stealth' properties, reducing opsonization and extending circulation half-life. Studies on PEGylated liposomes demonstrate that increasing PEG linker length significantly enhances in vivo tumor accumulation and antitumor efficacy [1]. While Azido-PEG9-azide is shorter than the 10 kDa PEG used in that study, the principle of linker length-dependent targeting is directly applicable. The 9-unit spacer offers a quantifiably longer and more flexible tether than PEG4, reducing steric hindrance for ligand-receptor binding at the nanoparticle surface while maintaining colloidal stability through its high HBA count and low XLogP3 value . This makes it a superior choice over shorter PEG linkers for developing targeted nanomedicines.

Hydrogel Crosslinking for Tunable Mesh Size and Mechanical Properties

In the synthesis of click-chemistry-based hydrogels, the length of the PEG crosslinker directly determines the resulting network mesh size, swelling ratio, and mechanical stiffness. Azido-PEG9-azide, with a defined 9-unit spacer, offers precise and reproducible control over these material properties compared to polydisperse PEG alternatives. Its 30 rotatable bonds provide a quantifiable metric for predicting the flexibility and effective crosslinking distance, enabling the rational design of hydrogels with tailored diffusive and mechanical properties for cell culture or drug delivery applications [2].

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